Eperisone Hydrochloride

Calcium channel pharmacology Ion channel electrophysiology Voltage-clamp electrophysiology

Choose this centrally acting antispastic agent for your preclinical spasticity or pain research where mechanistic precision matters. Eperisone HCl directly targets voltage-gated sodium and calcium channels, achieving a 3.1× more potent calcium current inhibition (IC₅₀ 0.348 mM) than the structural analog tolperisone and a 2.3× higher affinity for the inactivated channel state. In head‑to‑head trials it improves upper limb function significantly, unlike baclofen, and exhibits only a 5% gastrointestinal adverse event rate—4.25‑fold lower than thiocolchicoside—minimizing attrition. Its superior Ashworth‑scale effect size (MD ‑0.80) makes it an ideal active comparator. Procure the racemic mixture, ≥98% purity, with full documentation and ambient‑temperature shipping for seamless study integration.

Molecular Formula C17H26ClNO
Molecular Weight 295.8 g/mol
CAS No. 56839-43-1
Cat. No. B193095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEperisone Hydrochloride
CAS56839-43-1
Synonyms(4'-ethyl-2-methyl-3-piperidino)propiophenone
4-EMPP
E-0646
eperisone
Molecular FormulaC17H26ClNO
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
InChIInChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H
InChIKeyGTAXGNCCEYZRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Eperisone Hydrochloride (CAS 56839-43-1): Procurement-Grade Antispastic Agent for Neuromuscular Research and Spasticity Modeling


Eperisone Hydrochloride (CAS 56839-43-1) is a centrally acting muscle relaxant classified as an antispastic agent, structurally related to tolperisone within the piperidinopropiophenone class [1]. Its mechanism involves presynaptic inhibition of neurotransmitter release from primary afferent endings via combined blockade of voltage-gated sodium and calcium channels, with additional vasodilatory effects via P2X receptor antagonism [2]. The compound is commercially available as a racemic mixture with molecular formula C17H26ClNO and a molecular weight of 295.85 g/mol, demonstrating ≥98% purity from reputable vendors .

Why In-Class Substitution of Eperisone Hydrochloride Fails: Evidence-Based Procurement Justification for Spasticity Research Programs


Within the centrally acting muscle relaxant class, compounds exhibit heterogeneous target engagement profiles, safety ratios, and clinical efficacy patterns that preclude interchangeable use in research settings. Eperisone Hydrochloride demonstrates a distinctive dual sodium-calcium channel blockade mechanism that differs from GABAergic agents (baclofen, diazepam), α2-adrenergic agonists (tizanidine), and even structurally similar analogs (tolperisone) in both potency and selectivity [1]. Furthermore, in vivo pharmacological testing reveals that calculated safety ratios (ID50 for side effect / ID50 for muscle relaxant effect) vary widely across this class, with some agents exhibiting ratios below 1.5, indicating narrow therapeutic windows that substantially impact experimental outcomes and translational relevance [2].

Eperisone Hydrochloride Quantitative Differentiation Guide: Comparator-Based Evidence for Procurement Decisions


Calcium Channel Inhibition Potency: Eperisone vs. Tolperisone in Voltage-Clamp Assay

Eperisone exhibits approximately 3.1-fold greater potency in inhibiting calcium currents compared to its structural analog tolperisone. The dissociation constant for inactivated calcium channels was determined to be 0.070 mM for eperisone versus 0.162 mM for tolperisone, representing a 2.3-fold higher affinity for the inactivated channel state [1]. This differential potency translates to distinct ion channel modulation profiles that cannot be replicated by substituting tolperisone at equivalent concentrations.

Calcium channel pharmacology Ion channel electrophysiology Voltage-clamp electrophysiology

Upper Limb Functional Improvement in Spastic Palsy: Eperisone vs. Baclofen Head-to-Head Trial

In a 6-week double-blind randomized trial (n=80), eperisone (300 mg/day) demonstrated significant improvement in upper limb functionality (-7.8%, p<0.01) while baclofen (60 mg/day) failed to produce a statistically significant change (-6.3%, p=NS) [1]. Additionally, eperisone significantly improved joint range of motion (-32.5%, p<0.01) whereas baclofen did not (-14.6%, p=NS). The incidence of adverse events was lower with eperisone (18 events) compared to baclofen (27 events), with both regimens showing similar tolerability profiles [1].

Spasticity clinical trial Functional outcome measurement Neuromuscular disorder

Gastrointestinal Adverse Event Profile: Eperisone vs. Thiocolchicoside in Low Back Pain

In a 12-day randomized double-blind study of 160 patients with acute low back pain, eperisone (100 mg three times daily) demonstrated a 4.25-fold lower incidence of adverse events compared to thiocolchicoside (8 mg twice daily) while maintaining comparable analgesic and muscle relaxant efficacy [1]. Both treatments produced equivalent reductions in spontaneous pain and pain on movement, with progressive improvement in hand-to-floor distance and articular excursion. The gastrointestinal adverse event rate was 5% for eperisone versus 21.25% for thiocolchicoside, with diarrhea reported only in the thiocolchicoside group [1].

Drug safety profile Adverse event incidence Tolerability comparison

Spasticity Reduction Efficacy: Network Meta-Analysis Ranking Among Oral Antispastic Agents

A frequentist network meta-analysis (2025) evaluating oral drugs for spasticity across multiple etiologies demonstrated that eperisone produced the largest mean difference on the modified Ashworth scale compared to placebo among all evaluated agents. The quantified treatment effect for eperisone was MD: -0.80 (95% CI: -1.42, -0.18), numerically exceeding that of both diazepam (MD: -0.68; 95% CI: -1.28, -0.09) and baclofen (MD: -0.58; 95% CI: -1.11, -0.06) [1]. This analysis incorporated data from multiple randomized controlled trials and provides class-level evidence of differential efficacy.

Spasticity treatment Network meta-analysis Comparative efficacy

Validated Research and Industrial Application Scenarios for Eperisone Hydrochloride Based on Comparative Evidence


Spastic Palsy Model Development Requiring Upper Limb Functional Assessment

Researchers developing preclinical or clinical models of spastic palsy where upper limb functionality is a primary endpoint should select eperisone over baclofen. Head-to-head trial evidence demonstrates that eperisone 300 mg/day significantly improves upper limb functionality (-7.8%, p<0.01) while baclofen 60 mg/day fails to achieve statistical significance [1]. This differential effect on upper versus lower limb outcomes may reflect distinct neuropharmacological engagement that cannot be replicated with GABAergic agents.

Ion Channel Pharmacology Studies Requiring Differentiated Calcium Channel Blockade

Electrophysiology laboratories investigating voltage-gated calcium channel modulation should procure eperisone rather than tolperisone when higher potency calcium current inhibition is required. Eperisone exhibits IC50 = 0.348 mM for calcium current suppression compared to 1.089 mM for tolperisone, representing 3.1-fold greater potency [1]. Additionally, eperisone's dissociation constant for inactivated calcium channels (0.070 mM) versus tolperisone (0.162 mM) indicates 2.3-fold higher affinity for the inactivated state [1]. Substituting tolperisone would require significantly higher concentrations and would alter channel state-dependent binding profiles.

Low Back Pain Studies Requiring Minimal Gastrointestinal Confounding

Investigators conducting randomized controlled trials or preclinical studies of acute low back pain where gastrointestinal adverse events could confound outcome assessment should prioritize eperisone over thiocolchicoside. Direct comparative data shows eperisone produces comparable analgesic and muscle relaxant efficacy with only 5% gastrointestinal adverse event incidence versus 21.25% for thiocolchicoside [1]. This 4.25-fold difference in side effect profile reduces study attrition and minimizes data variability attributable to drug tolerability.

Comparative Effectiveness Research in Spasticity of Mixed Etiology

Researchers conducting comparative effectiveness studies or network meta-analyses evaluating oral antispastic agents should include eperisone as a reference compound due to its numerically superior effect size in spasticity reduction (MD: -0.80 on modified Ashworth scale vs. placebo) compared to diazepam (-0.68) and baclofen (-0.58) [1]. Eperisone has been established as an active comparator in Phase 3 clinical trials (e.g., NCT02040415) evaluating novel agents for acute back pain [2], confirming its status as a benchmark reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eperisone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.